molecular formula C14H14O2 B3285034 3-(Benzyloxy)-2-methylphenol CAS No. 79572-20-6

3-(Benzyloxy)-2-methylphenol

Cat. No.: B3285034
CAS No.: 79572-20-6
M. Wt: 214.26 g/mol
InChI Key: DBWJWQOMHAFTLT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methylphenol: is an organic compound characterized by a benzyl ether group attached to a phenol ring with a methyl substituent at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of 2-methylphenol: The synthesis of 3-(Benzyloxy)-2-methylphenol can be achieved through the benzylation of 2-methylphenol. This involves the reaction of 2-methylphenol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Industrial Production Methods: Industrial production of this compound may involve similar benzylation reactions but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Benzyloxy)-2-methylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Reduction: Reduction of this compound can lead to the formation of benzyl alcohol derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sulfuric acid, iron(III) chloride.

Major Products Formed:

    Oxidation: Quinones, oxidized phenol derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenol derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methylphenol involves its interaction with various molecular targets. The benzyl ether group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The phenolic hydroxyl group can undergo oxidation-reduction reactions, impacting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Uniqueness:

    3-(Benzyloxy)-2-methylphenol: is unique due to the specific positioning of the benzyloxy and methyl groups on the phenol ring, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

2-methyl-3-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWJWQOMHAFTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous potassium carbonate (30.4 g.) was added to a stirred solution of 2-methylresorcinol (24.8 g) in N,N-dimethylformamide (DMF, 250 ml) and benzyl chloride (25.3 g) was added over 15 minutes. The mixture was heated to 80° C. and maintained at this temperature overnight with continued stirring. On cooling the DMF was removed in vacuo to give an oil which was partitioned between water and ether. The dried ethereal phase was evaporated and chromatographed on silica eluting with chloroform to give 9.78 g (23%) of the title compound of mp 58°-59° C. (Found; C, 78.16; H, 6.63; C14H14O2 requires C, 78.48, H, 6.58%).
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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